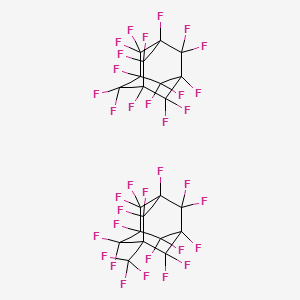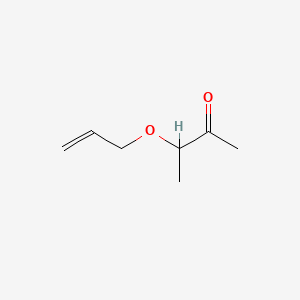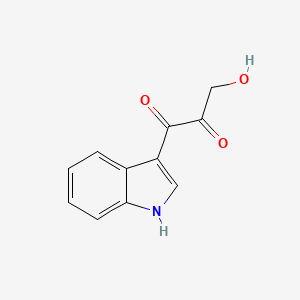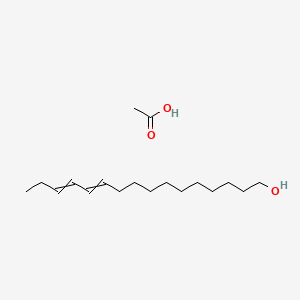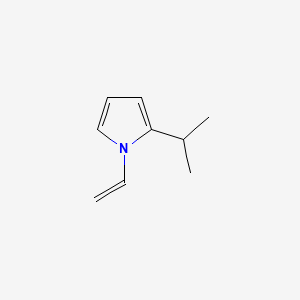
N-vinyl-2-isopropylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-vinyl-2-isopropylpyrrole is an organic compound characterized by a pyrrole ring substituted with a vinyl group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-vinyl-2-isopropylpyrrole typically involves the reaction of 2-isopropylpyrrole with acetylene in the presence of a base catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the vinylation process. The isopropyl group in the compound adopts a conformation with the CH3 group in an anti position to the vinyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also involve purification steps such as distillation or crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-vinyl-2-isopropylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include pyrrole oxides, ethyl-substituted pyrroles, and various halogenated derivatives. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
N-vinyl-2-isopropylpyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of N-vinyl-2-isopropylpyrrole involves its interaction with molecular targets through its vinyl and isopropyl groups. The vinyl group can participate in polymerization reactions, forming long chains that can interact with various biological and chemical systems. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules. The pathways involved in its action include radical polymerization and coordination with metal catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-vinyl-2-cyclopropylpyrrole: Similar in structure but with a cyclopropyl group instead of an isopropyl group.
N-vinyl-2-pyrrolidone: Contains a pyrrolidone ring instead of a pyrrole ring.
N-vinyl-2-methylpyrrole: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
N-vinyl-2-isopropylpyrrole is unique due to the presence of the isopropyl group, which provides distinct steric and electronic effects compared to other similar compounds. This uniqueness influences its reactivity, making it suitable for specific applications in polymer chemistry and materials science .
Eigenschaften
Molekularformel |
C9H13N |
|---|---|
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
1-ethenyl-2-propan-2-ylpyrrole |
InChI |
InChI=1S/C9H13N/c1-4-10-7-5-6-9(10)8(2)3/h4-8H,1H2,2-3H3 |
InChI-Schlüssel |
WMGJTUTVLDPVRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CN1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


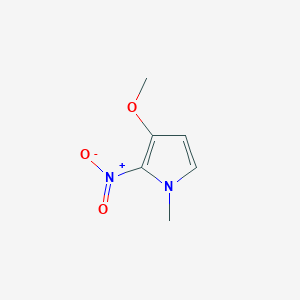
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13837897.png)
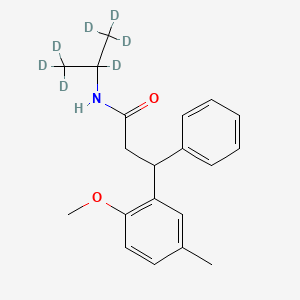
![tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)

![3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13837906.png)
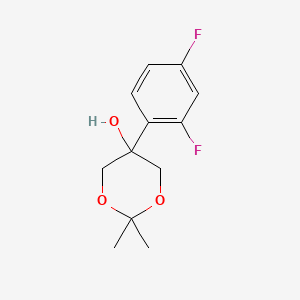

![7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13837921.png)
